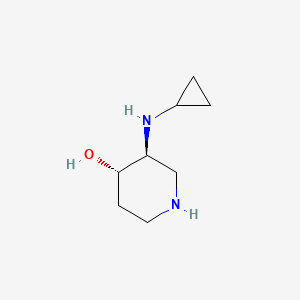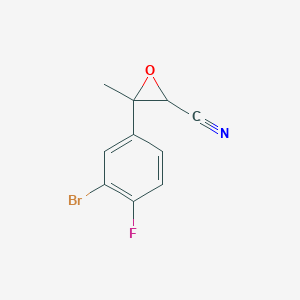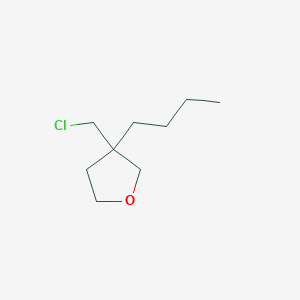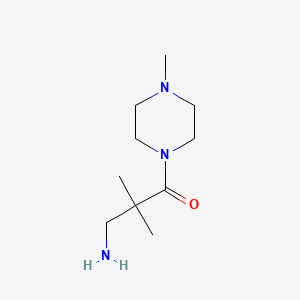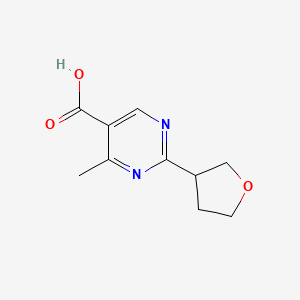
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a tetrahydrofuran ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a tetrahydrofuran moiety.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
類似化合物との比較
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has a similar pyrimidine core but with a different substituent at the 2-position.
2-(Tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but lacks the carboxylic acid group.
Uniqueness
4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the tetrahydrofuran ring and the carboxylic acid group, which can impart specific chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
4-methyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h4,7H,2-3,5H2,1H3,(H,13,14) |
InChIキー |
NSIIAUMOCJBZDA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


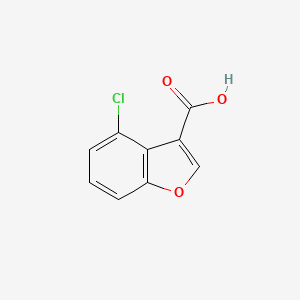
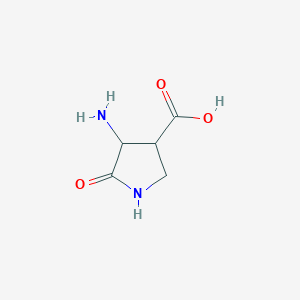
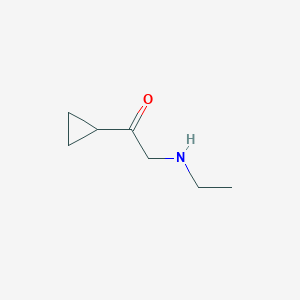
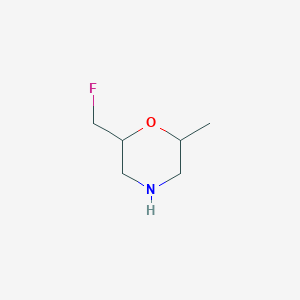
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)

![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
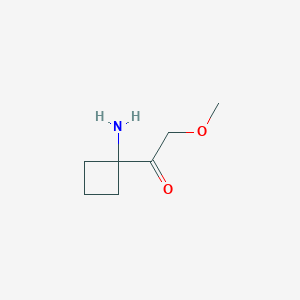
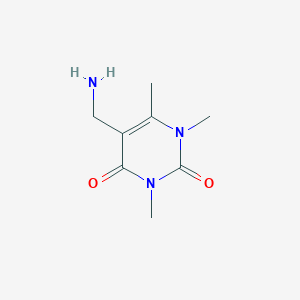
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
